1-Bromo-3-chlorodibenzo[b,d]furan
CAS No.:
Cat. No.: VC17382178
Molecular Formula: C12H6BrClO
Molecular Weight: 281.53 g/mol
* For research use only. Not for human or veterinary use.
![1-Bromo-3-chlorodibenzo[b,d]furan -](/images/structure/VC17382178.png)
Specification
Molecular Formula | C12H6BrClO |
---|---|
Molecular Weight | 281.53 g/mol |
IUPAC Name | 1-bromo-3-chlorodibenzofuran |
Standard InChI | InChI=1S/C12H6BrClO/c13-9-5-7(14)6-11-12(9)8-3-1-2-4-10(8)15-11/h1-6H |
Standard InChI Key | PUDPVBPTWXTKGQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Bromo-3-chlorodibenzo[b,d]furan belongs to the dibenzofuran family, a class of heterocyclic compounds featuring a fused benzene and furan ring system. The bromine atom at position 1 and chlorine at position 3 introduce steric and electronic effects that influence reactivity. The planar structure of the dibenzofuran core facilitates π-π stacking interactions, making it valuable in materials science .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 2043962-13-4 |
Molecular Formula | |
Molecular Weight | 281.53 g/mol |
IUPAC Name | 1-Bromo-3-chlorodibenzo[b,d]furan |
SMILES | BrC1=C2C(=CC(Cl)=C3)C3=CC=CC2=OC4=C1C=CC=C4 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern:
-
NMR: Aromatic protons adjacent to halogens exhibit deshielding, with coupling constants reflecting the para relationship between bromine and chlorine .
-
NMR: Carbon atoms bonded to halogens show distinct shifts (e.g., C-Br at ~110 ppm, C-Cl at ~125 ppm) .
-
FT-IR: Stretching vibrations for C-Br (550–650 cm⁻¹) and C-Cl (700–750 cm⁻¹) are observed .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via sequential halogenation of dibenzofuran. Bromination using in the presence of at 40–60°C yields 1-bromodibenzofuran, followed by chlorination with under similar conditions . Purification via column chromatography (hexane/ethyl acetate) achieves >98% purity .
Table 2: Synthetic Parameters
Parameter | Condition |
---|---|
Bromination Catalyst | |
Reaction Temperature | 40–60°C |
Chlorination Agent | |
Yield | 70–75% |
Industrial Production
Industrial processes employ continuous flow reactors to enhance efficiency. Halogenation steps are optimized for minimal byproduct formation, with in-line analytics ensuring real-time quality control . Scalability challenges include managing exothermic reactions and halogen gas handling.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and tetrahydrofuran. Stability tests indicate decomposition at temperatures >200°C, with hydrolytic stability under neutral conditions .
Table 3: Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Dichloromethane | 50 |
Tetrahydrofuran | 45 |
Methanol | 5 |
Water | <0.1 |
Thermal Properties
Differential Scanning Calorimetry (DSC) reveals a melting point of 142–145°C and a decomposition onset at 210°C. The high thermal stability suits high-temperature applications in polymer composites .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures found in antiviral and anticancer agents. Its halogen atoms facilitate regioselective functionalization .
Optoelectronic Materials
In organic light-emitting diodes (OLEDs), 1-bromo-3-chlorodibenzo[b,d]furan acts as a hole-transporting material. Its electron-withdrawing halogens improve charge carrier mobility, enhancing device efficiency .
Parameter | Value |
---|---|
LD₅₀ (Oral, Rat) | 320 mg/kg |
Skin Irritation | Moderate |
Environmental Persistence | High (Bioaccumulation Potential) |
Regulatory and Environmental Considerations
Environmental Impact
Persistent in aquatic systems due to low biodegradability. Advanced oxidation processes (AOPs) are recommended for wastewater treatment to degrade halogenated byproducts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume